Tak-285 - 871026-44-7

Tak-285

Catalog Number: EVT-287246
CAS Number: 871026-44-7
Molecular Formula: C26H25ClF3N5O3
Molecular Weight: 548.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TAK-285 is a novel, orally bioavailable, small molecule inhibitor that selectively targets human epidermal growth factor receptors 1 (EGFR/ErbB1) and 2 (HER2/ErbB2) [, , , , , , ]. It is classified as a dual EGFR/HER2 kinase inhibitor and has been investigated for its potential as an antineoplastic agent in preclinical and phase I clinical trials [, , , , , , ]. TAK-285 has demonstrated significant antitumor activity in both in vitro and in vivo models of various cancers, including breast, gastric, lung, and colon cancer [, , , , , , ]. A key characteristic of TAK-285 is its ability to penetrate the blood-brain barrier, making it a promising candidate for treating brain metastases, a common complication in several cancer types [, , , , ].

Synthesis Analysis

The synthesis of TAK-285 involves several key steps, primarily focusing on the formation of derivatives that enhance its inhibitory properties against HER2 and EGFR. The initial synthesis begins with the reaction of specific aniline reagents to form intermediates. These intermediates undergo hydrolysis to yield free phenolic compounds, which are then reacted with imidazole derivatives in a dimethylformamide solvent at elevated temperatures (80 °C) to produce the final TAK-285 derivatives.

The following summarizes the synthesis process:

  1. Formation of Intermediates: Aniline reagents react with specified substrates to create intermediates.
  2. Hydrolysis: The acetate groups of these intermediates are hydrolyzed using 28% aqueous ammonia in methanol.
  3. Final Reaction: The free phenolic groups are coupled with imidazoles under basic conditions to yield TAK-285 derivatives.

The yields of various synthesized compounds (denoted as 9a–h) ranged from 38% to 96%, indicating effective synthetic routes for generating potent inhibitors .

Molecular Structure Analysis

TAK-285 features a pyrrolo[3,2-d]pyrimidine scaffold, which is critical for its interaction with HER2 and EGFR. The molecular structure has been elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. The compound's structure allows it to fit into the ATP binding sites of both receptors, facilitating competitive inhibition.

Key structural characteristics include:

  • Molecular Formula: C₁₈H₁₈ClF₃N₄O
  • Molecular Weight: Approximately 388.82 g/mol
  • Functional Groups: Presence of halogen atoms and an aromatic ring system enhances binding affinity.

The structural analysis confirms that TAK-285 effectively interacts with critical residues within the active sites of HER2 and EGFR, thereby inhibiting their kinase activities .

Chemical Reactions Analysis

TAK-285 undergoes various chemical reactions that are pivotal for its activity as an inhibitor. The primary reaction involves competitive inhibition where TAK-285 binds to the ATP site of HER2 and EGFR, preventing substrate phosphorylation.

In vitro studies have demonstrated that TAK-285 shows significant inhibitory activity against both kinases:

  • IC50 Values: 17 nM for HER2 and 23 nM for EGFR, indicating high potency .

Additionally, the compound has been tested against a panel of kinases, revealing weak inhibition against most but strong inhibition against HER family kinases .

Mechanism of Action

The mechanism of action for TAK-285 is centered around its role as a dual kinase inhibitor. By binding to the ATP-binding sites of HER2 and EGFR, TAK-285 prevents autophosphorylation and subsequent signaling cascades that promote tumor growth and survival.

Key points regarding its mechanism include:

  • Inhibition of Phosphorylation: TAK-285 effectively reduces phosphorylation levels of downstream signaling molecules such as Akt and extracellular signal-regulated kinase (ERK), which are crucial for cell proliferation.
  • Impact on HER3: In TAK-285-sensitive cell lines, treatment results in decreased levels of phosphorylated HER3, suggesting that HER3 may serve as a predictive biomarker for sensitivity to this compound .
Physical and Chemical Properties Analysis

TAK-285 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.
  • Stability: Stability under physiological conditions has been confirmed through various assays.
  • Purity: High-performance liquid chromatography analyses indicate purity levels exceeding 99% .

These properties contribute to its suitability for both in vitro and in vivo studies.

Applications

The primary application of TAK-285 lies in oncology, particularly for treating cancers characterized by HER2 overexpression, such as breast cancer. Its dual inhibition profile makes it a promising candidate for combination therapies aimed at enhancing treatment efficacy against resistant tumor types.

Research has demonstrated:

  • Antitumor Activity: Effective in reducing tumor growth in xenograft models.
  • Potential Use in Brain Metastasis: Studies indicate that TAK-285 can penetrate the blood-brain barrier, making it a candidate for treating brain metastases from breast cancer .

Properties

CAS Number

871026-44-7

Product Name

Tak-285

IUPAC Name

N-[2-[4-[3-chloro-4-[3-(trifluoromethyl)phenoxy]anilino]pyrrolo[3,2-d]pyrimidin-5-yl]ethyl]-3-hydroxy-3-methylbutanamide

Molecular Formula

C26H25ClF3N5O3

Molecular Weight

548.0 g/mol

InChI

InChI=1S/C26H25ClF3N5O3/c1-25(2,37)14-22(36)31-9-11-35-10-8-20-23(35)24(33-15-32-20)34-17-6-7-21(19(27)13-17)38-18-5-3-4-16(12-18)26(28,29)30/h3-8,10,12-13,15,37H,9,11,14H2,1-2H3,(H,31,36)(H,32,33,34)

InChI Key

ZYQXEVJIFYIBHZ-UHFFFAOYSA-N

SMILES

CC(C)(CC(=O)NCCN1C=CC2=C1C(=NC=N2)NC3=CC(=C(C=C3)OC4=CC=CC(=C4)C(F)(F)F)Cl)O

Solubility

Soluble in DMSO, not in water

Synonyms

N-(2-(4-((3-chloro-4-(3-(trifluoromethyl)phenoxy)phenyl)amino)-5H-pyrrolo(3,2-d)pyrimidin-5-yl)ethyl)-3-hydroxy-3-methylbutanamide
TAK 285
TAK-285
TAK285

Canonical SMILES

CC(C)(CC(=O)NCCN1C=CC2=C1C(=NC=N2)NC3=CC(=C(C=C3)OC4=CC=CC(=C4)C(F)(F)F)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.